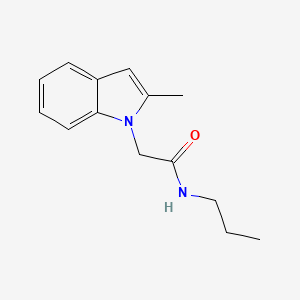
Thiocyanic acid, thiodi-2,1-ethanediyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiocyanic acid, thiodi-2,1-ethanediyl ester is a chemical compound with the molecular formula C12H18O4S
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, thiodi-2,1-ethanediyl ester typically involves the reaction of thiocyanic acid with thiodi-2,1-ethanediyl. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and distillation to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
Thiocyanic acid, thiodi-2,1-ethanediyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents such as halogens. The reaction conditions vary depending on the desired reaction and may include specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield thiols or sulfides .
Aplicaciones Científicas De Investigación
Thiocyanic acid, thiodi-2,1-ethanediyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of polymers, coatings, and adhesives
Mecanismo De Acción
The mechanism of action of thiocyanic acid, thiodi-2,1-ethanediyl ester involves its interaction with molecular targets and pathways within cells. It may act by binding to specific proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to thiocyanic acid, thiodi-2,1-ethanediyl ester include:
- Thiocyanic acid, octyl ester
- Thiocyanic acid, methyl ester
- Thiocyanic acid, ethyl ester .
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
64070-87-7 |
|---|---|
Fórmula molecular |
C6H8N2S3 |
Peso molecular |
204.3 g/mol |
Nombre IUPAC |
2-(2-thiocyanatoethylsulfanyl)ethyl thiocyanate |
InChI |
InChI=1S/C6H8N2S3/c7-5-10-3-1-9-2-4-11-6-8/h1-4H2 |
Clave InChI |
VWNYCCBDIVHXAQ-UHFFFAOYSA-N |
SMILES canónico |
C(CSC#N)SCCSC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Bromo-6-iododibenzo[b,d]furan](/img/structure/B12810345.png)










